6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold fused with pyrazole and pyrimidine rings. The 6-methyl group at position 6 and the 2-(2-methylcyclopropyl) substituent at position 2 define its unique structural features.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methyl-2-(2-methylcyclopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-7-5-12-11-4-10(9-3-8(9)2)13-14(11)6-7/h4,7-9,12H,3,5-6H2,1-2H3 |
InChI Key |
IFPPRKBSCJUNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NN3CC(CNC3=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylcyclopropylamine with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at position 2 significantly impacts molecular weight, solubility, and stability. Key analogs include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogy; †Calculated from C₁₅H₁₄ClN₃; ‡Calculated from molecular formula.
Key Observations:
- Substituent Rigidity : The target’s methylcyclopropyl group imposes steric constraints absent in linear alkyl (e.g., propyl) or aryl substituents. This rigidity may influence conformational stability in biological systems .
- Electron Effects : Trifluoromethyl (CF₃) and halogenated groups (Cl, I) enhance lipophilicity and metabolic resistance compared to alkyl or cyclopropane substituents .
Biological Activity
6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H14N4
- Molecular Weight : 202.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the contexts of:
- Antitumor Activity
- Antiviral Activity
- Cytotoxicity
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess selective cytotoxic effects against leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (Murine Leukemia) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | G2/M phase cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of DNA synthesis |
Antiviral Activity
In addition to its antitumor effects, this compound has shown antiviral activity against certain viruses. A notable study indicated that pyrazolo[1,5-a]pyrimidines could inhibit viral replication by interfering with viral RNA synthesis.
| Virus | EC50 (µM) | Observations |
|---|---|---|
| Human Cytomegalovirus | 8 | Significant reduction in viral load |
| Herpes Simplex Virus | 20 | Moderate inhibition observed |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : It may bind to DNA or RNA structures, disrupting their normal functions and leading to cell death.
- Immune Modulation : Some studies suggest that it can modulate immune responses, enhancing the body's ability to combat tumors and infections.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Case Study on Leukemia Treatment :
- A study involving L1210 murine leukemia cells showed that treatment with various concentrations of the compound led to a dose-dependent increase in apoptosis rates.
- Results indicated a potential for development as a therapeutic agent in leukemia treatment.
-
Case Study on Viral Infections :
- In vitro tests against Human Cytomegalovirus demonstrated that the compound significantly reduced viral replication at low concentrations.
- This suggests its potential use in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
